REACTION_CXSMILES
|
[C:1]([CH2:4][C:5](=[O:7])[CH3:6])(=[O:3])[CH3:2].Cl[CH2:9][CH:10]=O.C(=O)=O>N1C=CC=CC=1>[CH3:2][C:1]1[O:3][CH:9]=[CH:10][C:4]=1[C:5](=[O:7])[CH3:6]
|
Name
|
|
Quantity
|
100.12 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
dolomite
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
174.4 g
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
at 75° C
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
A fraction is collected at temperatures from 59°-61° C. at 11 torr
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |